N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. With the CAS number 1396850-52-4, this compound features a complex molecular structure that includes a piperazine core, a furan ring, and a tert-butyl group. It is primarily classified as an organic compound and falls under the category of piperazine derivatives, which are often explored for their pharmacological properties.
The synthesis of N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride typically involves several key steps:
Technical details of the synthesis can vary based on specific laboratory protocols and desired yields.
The molecular formula for N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is , with a molecular weight of 331.84 g/mol. The structure can be represented as follows:
The compound's structural representation can be depicted using SMILES notation: CC(C)(C)OC(=O)N1CCN(CC1)CC(c2ccco2)O
.
N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can participate in various chemical reactions, including:
These reactions are essential for exploring the compound's potential therapeutic applications.
The mechanism of action for N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is not fully elucidated but may involve:
Data on specific targets and pathways remain an area for further research.
The physical properties of N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride include:
N-(tert-butyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride has potential applications in various scientific fields:
Further research into its biological activities could expand its applications in drug discovery and development.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4